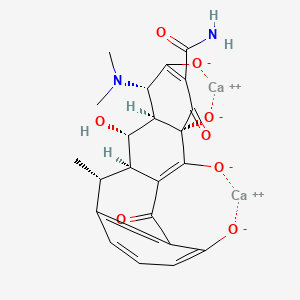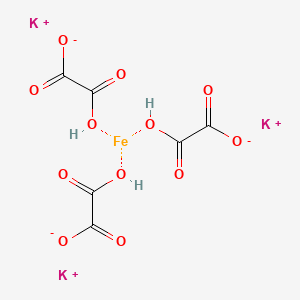
2-Nitrophenyl b-D-xylobioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrophenyl b-D-xylobioside: is a chromogenic substrate used primarily in biochemical assays to detect the activity of specific enzymes, such as β-galactosidase . This compound is particularly useful in food testing, diagnostics, and environmental testing as an indicator of microbial contamination .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrophenyl b-D-xylobioside typically involves the transglycosylation reaction of xylan and an alcohol, such as octanol, using purified xylanase from Aureobasidium pullulans . The reaction conditions include:
Temperature: 70°C
pH: 6.0
Reaction Time: 4 hours
Industrial Production Methods: In industrial settings, the production of alkyl xylosides, including this compound, can be optimized using immobilized β-xylosidase on spent expanded perlite . This method enhances the enzyme’s stability and reusability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Nitrophenyl b-D-xylobioside undergoes hydrolysis reactions catalyzed by β-xylosidase . The hydrolysis involves the cleavage of the glycosidic bond between the nitrophenyl group and the xylobiose moiety.
Common Reagents and Conditions:
Enzyme: β-xylosidase
Substrate Concentration: Various concentrations of this compound
Buffer: McIlvaine buffer (pH 7.0)
Temperature: 30°C
Major Products: The primary product of the hydrolysis reaction is 2-nitrophenol and xylobiose .
Scientific Research Applications
2-Nitrophenyl b-D-xylobioside is widely used in scientific research for:
Enzyme Activity Assays: It serves as a substrate for detecting β-galactosidase activity in various assays.
Food Testing: Used to detect microbial contamination in food products.
Environmental Testing: Employed as an indicator of microbial contamination in environmental samples.
Fluorescence Assays: Utilized in fluorescence assays for the determination of β-galactosidase activity.
Mechanism of Action
The mechanism of action of 2-Nitrophenyl b-D-xylobioside involves its hydrolysis by β-xylosidase. The enzyme catalyzes the cleavage of the glycosidic bond, resulting in the release of 2-nitrophenol and xylobiose . The reaction proceeds through an inversion mechanism, where the enzyme acts as a general acid and base to facilitate the cleavage .
Comparison with Similar Compounds
2-Nitrophenyl β-D-galactopyranoside: Used to detect β-galactosidase activity.
2-(6-Hydroxynaphthyl) β-D-xylopyranoside: A selective anti-proliferative compound.
Uniqueness: 2-Nitrophenyl b-D-xylobioside is unique due to its specific application as a chromogenic substrate for β-galactosidase, making it highly valuable in various biochemical assays .
Properties
Molecular Formula |
C16H21NO11 |
|---|---|
Molecular Weight |
403.34 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-2-[(3R,4R,5R,6S)-4,5-dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C16H21NO11/c18-8-5-25-15(13(21)11(8)19)28-10-6-26-16(14(22)12(10)20)27-9-4-2-1-3-7(9)17(23)24/h1-4,8,10-16,18-22H,5-6H2/t8-,10+,11-,12-,13+,14+,15-,16-/m0/s1 |
InChI Key |
CURNKPXYSFMDNI-NDOLLRKASA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)OC3=CC=CC=C3[N+](=O)[O-])O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3=CC=CC=C3[N+](=O)[O-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,7-Dimethoxy-2-methylbenzo[d]thiazole](/img/structure/B13832678.png)
![(4R)-4-[(3aR,5S,6S,6aR)-6-azido-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methyl-1,3-dioxolan-2-ol](/img/structure/B13832682.png)



![6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one](/img/structure/B13832711.png)




![(3R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13832742.png)

